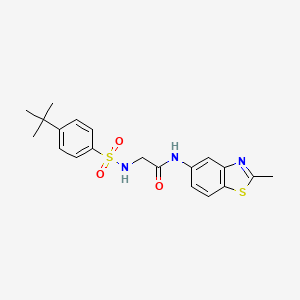

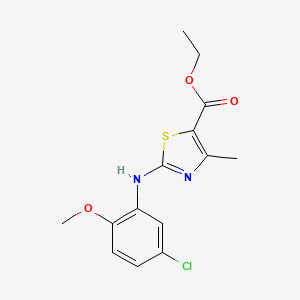

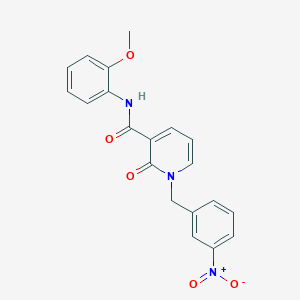

2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide, also known as MRS2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are a type of G protein-coupled receptor that are activated by extracellular nucleotides such as ATP and UTP. These receptors are involved in various physiological processes such as inflammation, immune response, and neuronal signaling. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

Target of Action

It’s known that zinc plays a crucial role in many biological processes and is an essential cofactor for many proteins and enzymes .

Mode of Action

Zinc, in general, has three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural roles of zinc are well established, with zinc forming an essential part of many enzymes and playing an important role in protein synthesis and cell division .

Biochemical Pathways

Zinc transporters maintain intracellular and intra-organellar Zn2+ homeostasis . Detailed information about the structures of different reaction intermediates is required for a comprehensive understanding of their Zn2+ transport mechanisms . Based on structural analyses of human ZnT7, human ZnT8, and bacterial YiiP, it’s proposed that these mechanisms of action ensure efficient Zn2+ transport .

Pharmacokinetics

The pharmacokinetics of zinc, in general, involve its absorption, distribution, metabolism, and excretion from the body . Understanding these processes is crucial for comprehending the response of the body to the drug .

Result of Action

Zinc is known to play a key role in many signal transduction processes . An imbalance of zinc is associated with neuronal damage associated with traumatic brain injury, stroke, and seizures .

Action Environment

It’s known that zinc’s influence on growth and effects on immunity, various systems of the body, and participation in different metabolisms are well-documented .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide in lab experiments is its selectivity for P2Y6 receptors, which allows for specific targeting of these receptors without affecting other nucleotide receptors. However, one limitation is that this compound may not be effective in all diseases or in all animal models of disease.

Zukünftige Richtungen

1. Further studies are needed to investigate the potential therapeutic applications of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide in other diseases such as cancer and diabetes.

2. The development of more selective and potent P2Y6 receptor antagonists.

3. Studies to investigate the long-term effects of this compound on the immune system and other physiological processes.

4. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.

Synthesemethoden

2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide can be synthesized by reacting 2-methyl-1,3-benzothiazol-5-amine with 2-chloroacetic acid and tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, asthma, and neuropathic pain. It has been shown to reduce inflammation and improve symptoms in animal models of these diseases.

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-13-22-17-11-15(7-10-18(17)27-13)23-19(24)12-21-28(25,26)16-8-5-14(6-9-16)20(2,3)4/h5-11,21H,12H2,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJFCPSKEBZALA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2455817.png)

![1-methyl-4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2455821.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B2455825.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2455827.png)

![5-(4-methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2455830.png)

![2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2455833.png)